molecular formula C24H29N3O3 B4884536 1-benzyl-N-[2-(4-morpholinylcarbonyl)phenyl]-4-piperidinecarboxamide

1-benzyl-N-[2-(4-morpholinylcarbonyl)phenyl]-4-piperidinecarboxamide

Katalognummer B4884536
Molekulargewicht: 407.5 g/mol
InChI-Schlüssel: UFOURFNQNOFESL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-benzyl-N-[2-(4-morpholinylcarbonyl)phenyl]-4-piperidinecarboxamide, also known as BMS-986168, is a small molecule drug that has been developed for the treatment of various diseases. This compound belongs to the class of piperidinecarboxamide derivatives and has shown promising results in preclinical studies.

Wirkmechanismus

1-benzyl-N-[2-(4-morpholinylcarbonyl)phenyl]-4-piperidinecarboxamide is a selective inhibitor of the enzyme phosphodiesterase 9 (PDE9). PDE9 is an enzyme that breaks down cyclic guanosine monophosphate (cGMP), a signaling molecule that is involved in various physiological processes. By inhibiting PDE9, 1-benzyl-N-[2-(4-morpholinylcarbonyl)phenyl]-4-piperidinecarboxamide increases cGMP levels, which leads to increased vasodilation, decreased inflammation, and improved cognitive function.
Biochemical and Physiological Effects:
1-benzyl-N-[2-(4-morpholinylcarbonyl)phenyl]-4-piperidinecarboxamide has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to increase cGMP levels in the brain, which leads to improved cognitive function. 1-benzyl-N-[2-(4-morpholinylcarbonyl)phenyl]-4-piperidinecarboxamide has also been shown to have anti-inflammatory effects in preclinical models of rheumatoid arthritis, inflammatory bowel disease, and psoriasis. Additionally, 1-benzyl-N-[2-(4-morpholinylcarbonyl)phenyl]-4-piperidinecarboxamide has been shown to have vasodilatory effects, which can improve blood flow and reduce blood pressure.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 1-benzyl-N-[2-(4-morpholinylcarbonyl)phenyl]-4-piperidinecarboxamide is its selectivity for PDE9. This selectivity reduces the risk of off-target effects and improves the safety profile of the drug. Additionally, 1-benzyl-N-[2-(4-morpholinylcarbonyl)phenyl]-4-piperidinecarboxamide has shown promising results in preclinical studies, which suggests that it may have therapeutic potential in various diseases.
One limitation of 1-benzyl-N-[2-(4-morpholinylcarbonyl)phenyl]-4-piperidinecarboxamide is its limited bioavailability. This limitation may make it difficult to achieve therapeutic concentrations of the drug in vivo. Additionally, 1-benzyl-N-[2-(4-morpholinylcarbonyl)phenyl]-4-piperidinecarboxamide has not yet been studied in clinical trials, so its safety and efficacy in humans are not yet known.

Zukünftige Richtungen

There are several future directions for the study of 1-benzyl-N-[2-(4-morpholinylcarbonyl)phenyl]-4-piperidinecarboxamide. One direction is the development of more efficient synthesis methods to improve the yield and purity of the drug. Another direction is the study of 1-benzyl-N-[2-(4-morpholinylcarbonyl)phenyl]-4-piperidinecarboxamide in clinical trials to determine its safety and efficacy in humans. Additionally, 1-benzyl-N-[2-(4-morpholinylcarbonyl)phenyl]-4-piperidinecarboxamide could be studied in combination with other drugs to determine if it has synergistic effects. Finally, 1-benzyl-N-[2-(4-morpholinylcarbonyl)phenyl]-4-piperidinecarboxamide could be studied in animal models of other diseases, such as neurodegenerative diseases and cardiovascular diseases, to determine its potential therapeutic effects.

Synthesemethoden

1-benzyl-N-[2-(4-morpholinylcarbonyl)phenyl]-4-piperidinecarboxamide can be synthesized using a multistep synthetic route. The first step involves the reaction of 4-morpholinylcarbonyl chloride with 2-aminobenzophenone to form 2-(4-morpholinylcarbonyl)phenylamine. The second step involves the reaction of 2-(4-morpholinylcarbonyl)phenylamine with benzyl bromide in the presence of potassium carbonate to form 1-benzyl-2-(4-morpholinylcarbonyl)phenylamine. The final step involves the reaction of 1-benzyl-2-(4-morpholinylcarbonyl)phenylamine with piperidine-4-carboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form 1-benzyl-N-[2-(4-morpholinylcarbonyl)phenyl]-4-piperidinecarboxamide.

Wissenschaftliche Forschungsanwendungen

1-benzyl-N-[2-(4-morpholinylcarbonyl)phenyl]-4-piperidinecarboxamide has been studied for its potential therapeutic effects in various diseases. It has been shown to have anti-inflammatory effects in preclinical models of rheumatoid arthritis, inflammatory bowel disease, and psoriasis. 1-benzyl-N-[2-(4-morpholinylcarbonyl)phenyl]-4-piperidinecarboxamide has also been studied for its potential use in the treatment of neuropathic pain, cancer, and Alzheimer's disease.

Eigenschaften

IUPAC Name

1-benzyl-N-[2-(morpholine-4-carbonyl)phenyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O3/c28-23(20-10-12-26(13-11-20)18-19-6-2-1-3-7-19)25-22-9-5-4-8-21(22)24(29)27-14-16-30-17-15-27/h1-9,20H,10-18H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFOURFNQNOFESL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=CC=C2C(=O)N3CCOCC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-N-[2-(morpholin-4-ylcarbonyl)phenyl]piperidine-4-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.